Alaptide

Description

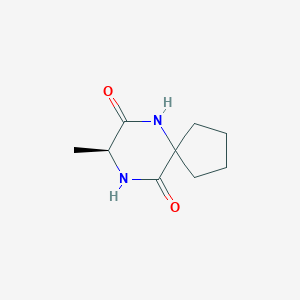

Structure

3D Structure

Properties

IUPAC Name |

(8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRSPDHUDXWHRY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2(CCCC2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NC2(CCCC2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238019 | |

| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90058-29-0 | |

| Record name | Alaptide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90058-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090058290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALAPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G248DWL42U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alaptide discovery and synthesis history

An In-Depth Technical Guide to the Discovery and Synthesis of Alaptide

Executive Summary

This compound, a synthetic spirocyclic dipeptide, has garnered significant scientific interest for its remarkable regenerative properties and its potential as a pharmaceutical excipient. First synthesized in the 1980s in Czechoslovakia, it has undergone a resurgence in research, leading to optimized production methods and new applications in regenerative medicine and dermatology. This document provides a comprehensive overview of the history, synthesis, biological activity, and experimental protocols associated with this compound, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a cyclical compound composed of two amino acids: L-alanine and the non-proteinogenic amino acid cycloleucine (1-aminocyclopentane-1-carboxylic acid).[1] Its unique spirocyclic structure was inspired by the naturally occurring neuropeptide L-Prolyl-L-leucylglycinamide, which is known to promote tissue regeneration but suffers from rapid degradation in the body.[1][2] The ingeniously designed ring structure of this compound confers exceptional stability against enzymatic hydrolysis, making it a more viable candidate for therapeutic applications.[2]

Initially investigated for nootropic effects, its primary recognized benefits now lie in its ability to stimulate cell growth and accelerate wound healing.[1] Furthermore, it has been identified as a potent modifier of permeation through the skin's stratum corneum, enhancing the transdermal delivery of other active pharmaceutical ingredients.

History of Discovery and Development

The development of this compound can be traced through several key phases, originating from its synthesis in the former Czechoslovakia to its recent commercialization.

-

The 1980s: Initial Synthesis and Discovery this compound was first synthesized by Evžen Kasafírek at the Research Institute for Pharmacy and Biochemistry in Prague. In collaboration with biologist Václav Plaisner, the team quickly recognized the compound's significant regenerative and healing properties. Despite being patented, the molecule did not attract widespread attention at the time and its potential remained largely unexplored.

-

Post-2000: A Research Renaissance The molecule was brought back into the scientific spotlight after the year 2000 through the collaborative efforts of organic chemist Vladimír Král and molecular biologist Pavel Martásek. Their work, continuing around 2010 at Charles University and the BIOCEV research center, led to significant improvements in both the therapeutic efficacy and the production processes of this compound.

-

Recent Advances and Commercialization Modern research has focused on optimizing the chemical synthesis to make it more efficient and scalable for industrial production. This renewed interest attracted commercial partners, leading to the development of the first human-use cosmetic products containing this compound. The transfer of this scientific knowledge was facilitated by Charles University Innovations Prague (CUIP). New patents have been filed for the clinical application of "new this compound" in wound healing, with preclinical studies showing it can shorten healing time dramatically.

Table 1: Key Milestones in this compound Discovery and Development

| Time Period | Key Milestone | Principal Investigators/Entities |

| 1980s | First chemical synthesis and discovery of regenerative properties. | Evžen Kasafírek, Václav Plaisner (Research Institute for Pharmacy and Biochemistry, Prague). |

| Post-2000 | Renewed research interest; significant improvements in therapeutic effect and production methods. | Vladimír Král, Pavel Martásek. |

| ~2010 | Further research and simplification of the chemical synthesis process. | Vladimír Král, Pavel Martásek (Charles University, BIOCEV). |

| 2021+ | Commercial partnerships formed; launch of the first cosmetic creams (SAIN); new patents for clinical use in wound healing. | GlobeTech Innovation, Charles University Innovations Prague (CUIP). |

Physicochemical Properties

This compound is a white crystalline compound with distinct solubility characteristics that present challenges for formulation. Its practical insolubility in water has led to research into methods for enhancing its solubility, such as the generation of nanoparticles by milling with emulsifiers and stabilizers.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione |

| Appearance | White crystalline compound |

| Chirality | Possesses one center of chirality with an (S) absolute configuration, confirmed by X-ray powder diffraction and electronic circular dichroism in 2009. |

| Solubility in Water | 0.1104 g / 100 mL |

| Solubility in Ethanol | 0.1011 g / 100 mL |

| Solubility in Hexane | 0.0024 g / 100 mL |

Synthesis of this compound

Several synthetic pathways for this compound have been developed and optimized over the years. A common and well-documented method involves the coupling of protected L-alanine with a cycloleucine derivative, followed by deprotection and a final intramolecular cyclization step. Modern innovations have significantly simplified and shortened this process for industrial-scale manufacturing.

Caption: A generalized workflow for the chemical synthesis of this compound.

Experimental Protocols

The following section outlines the key methodologies for the synthesis of this compound based on published descriptions.

Protocol: Synthesis of this compound

This protocol is a representation of the chemical steps involved. Specific reaction conditions, solvents, and purification methods would require further optimization.

Step 1: Activation of N-protected L-alanine

-

Dissolve N-benzyloxycarbonyl-L-alanine (Protected L-alanine) in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath to 0°C.

-

Add a tertiary amine base (e.g., N-methylmorpholine or 1-ethylpiperidine) to the solution.

-

Slowly add ethyl chloroformate dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture for 30-60 minutes to form the activated mixed anhydride intermediate.

Step 2: Peptide Coupling

-

In a separate flask, dissolve methyl 1-aminocyclopentane-1-carboxylate in the same solvent.

-

Add this solution to the activated intermediate mixture from Step 1.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup to remove byproducts and isolate the crude protected dipeptide.

Step 3: Deprotection via Hydrogenation

-

Dissolve the crude protected dipeptide from Step 2 in a suitable solvent such as methanol.

-

Add a palladium on carbon catalyst (Pd/C, 10%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

-

Monitor the reaction until the protecting group is completely cleaved.

-

Filter the mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected linear dipeptide.

Step 4: Intramolecular Cyclization

-

Dissolve the deprotected dipeptide from Step 3 in a high-boiling point solvent like toluene.

-

Add a catalytic amount of acetic acid.

-

Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water and methanol formed during cyclization.

-

Continue refluxing until the cyclization is complete.

-

Cool the reaction mixture and purify the final product, this compound, typically by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound's biological effects are primarily centered on tissue regeneration and modulation of cell behavior. It acts as a signaling molecule, though the precise pathways are still under investigation.

-

Regenerative Effects: this compound has a significant stimulating effect on human diploid cells (LEP-19) without causing morphological changes associated with transformation. This cellular stimulation is the basis for its use in regenerative medicine, including the treatment of burn injuries and other skin wounds. Preclinical tests have demonstrated a remarkable acceleration of skin regeneration.

-

Permeation Enhancement: this compound functions as a chemical permeation enhancer, modifying the barrier properties of the stratum corneum to increase the absorption of other compounds into or through the skin.

-

Mechanism of Action: this compound is believed to act as a signaling molecule that triggers tissue regeneration processes. It also appears to influence the functioning of the immune system. Its spirocyclic structure protects it from degradation, allowing it to exert a sustained effect compared to its natural peptide analogues.

Caption: Proposed biological signaling roles of this compound.

Conclusion

This compound represents a significant achievement in peptide chemistry, evolving from a niche discovery to a promising agent in regenerative medicine and drug delivery. Its history underscores the value of revisiting older patented compounds with modern technology and insights. The optimized synthesis has made large-scale production feasible, paving the way for its inclusion in commercial products and ongoing clinical evaluation. For drug development professionals, this compound serves as a compelling case study in peptide drug design, demonstrating how structural stability can translate into enhanced therapeutic potential. Further research into its precise molecular mechanisms will undoubtedly unlock even more applications for this unique dipeptide.

References

Alaptide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alaptide, a synthetic spirocyclic dipeptide, has garnered significant interest for its remarkable regenerative properties, particularly in the domain of wound healing and skin regeneration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside methodologies for evaluating its biological efficacy. Furthermore, this guide visualizes the proposed mechanism of action and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a synthetic dipeptide composed of L-alanine and the cyclic amino acid, cycloleucine.[1][2] Its unique spirocyclic structure confers significant stability compared to linear peptides.[2][3]

-

Chemical Name: (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione[1]

-

Synonyms: VUFB-15754, Cyclo(L-alanyl-1-amino-1-cyclopentanecarbonyl)

-

CAS Number: 90058-29-0

-

Molecular Formula: C₉H₁₄N₂O₂

-

Molecular Weight: 182.22 g/mol

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |

| CAS Number | 90058-29-0 | |

| Molecular Formula | C₉H₁₄N₂O₂ | |

| Molecular Weight | 182.22 g/mol | |

| Canonical SMILES | C[C@H]1C(=O)NC2(CCCC2)C(=O)N1 |

Physicochemical Properties

This compound is a white crystalline solid with limited solubility in common solvents. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | Not available | |

| Boiling Point | 498.3 °C at 760 mmHg | |

| Flash Point | 233.4 °C | |

| Density | 1.2 g/cm³ | |

| Solubility in Water | 0.1104 g/100 mL | |

| Solubility in Ethanol | 0.1011 g/100 mL | |

| Solubility in Hexane | 0.0024 g/100 mL | |

| pKa | Not available |

Biological and Pharmacological Properties

This compound exhibits significant regenerative and cytostimulatory effects. It was originally developed as a more stable analog of a naturally occurring neuropeptide with healing properties.

-

Wound Healing and Skin Regeneration: this compound has been shown to accelerate the healing of skin injuries and postoperative wounds. It promotes the regeneration of the epidermis and has been used in veterinary medicine for treating various skin lesions.

-

Cell Proliferation: this compound stimulates the proliferation of human diploid cells (fibroblasts) without inducing morphological changes, suggesting a role in tissue regeneration.

-

Mechanism of Action: While the precise molecular mechanism is not fully elucidated, this compound is believed to act as a signaling molecule that initiates tissue regeneration processes. Its effects on cell proliferation and wound healing suggest a potential interaction with pathways that regulate cell growth and migration, and the synthesis of extracellular matrix components.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the coupling of protected amino acids followed by cyclization.

Methodology:

-

Protection of L-alanine: L-alanine is first protected, for example, with a benzyloxycarbonyl (Cbz) group.

-

Activation: The protected L-alanine is activated, for instance, by reaction with ethyl chloroformate in the presence of a base to form a mixed anhydride.

-

Coupling: The activated L-alanine is then reacted with the methyl ester of cycloleucine (1-amino-1-cyclopentanecarboxylic acid methyl ester).

-

Deprotection: The protecting group is removed from the resulting dipeptide, typically by catalytic hydrogenation.

-

Cyclization: The deprotected linear dipeptide undergoes intramolecular cyclization upon heating in a suitable solvent like toluene to yield this compound.

Caption: General workflow for the synthesis of this compound.

Purification of this compound by Recrystallization

Due to its crystalline nature, recrystallization is a suitable method for the purification of this compound.

Methodology:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on its known solubilities, a mixture of ethanol and water could be a potential candidate.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

-

Isolation: The purified crystals are collected by filtration, for instance, using a Büchner funnel.

-

Washing: The crystals are washed with a small amount of the cold solvent to remove any adhering impurities.

-

Drying: The purified this compound crystals are dried under vacuum to remove any residual solvent.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

The purity of a synthesized this compound sample can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

-

Column: A C18 reversed-phase column is typically used for peptide analysis.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the compound. A typical gradient might be 5% to 95% B over 30 minutes.

-

Flow Rate: A flow rate of 1 mL/min is commonly employed.

-

Detection: The peptide bond absorbs UV light, so detection is typically performed at 220 nm.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as a mixture of water and acetonitrile.

In Vitro Efficacy Assays

Fibroblast Proliferation Assay

This assay evaluates the effect of this compound on the proliferation of human dermal fibroblasts.

Methodology:

-

Cell Seeding: Human dermal fibroblasts are seeded into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium without this compound.

-

Incubation: The cells are incubated for a defined period (e.g., 48 or 72 hours).

-

Proliferation Assessment: Cell proliferation is quantified using a colorimetric assay such as the MTT or WST-1 assay, which measures metabolic activity as an indicator of cell number. The absorbance is read using a microplate reader.

-

Data Analysis: The proliferation in the this compound-treated groups is compared to the control group to determine the dose-dependent effect of this compound.

Caption: Workflow for a fibroblast proliferation assay.

Scratch Wound Healing Assay

This assay is used to assess the effect of this compound on cell migration, a key process in wound healing.

Methodology:

-

Cell Seeding: Human dermal fibroblasts are seeded in a culture plate and grown to form a confluent monolayer.

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

-

Treatment: The cells are washed to remove debris, and fresh medium containing different concentrations of this compound is added. A control group receives medium without this compound.

-

Image Acquisition: The scratch is imaged at time zero and then at regular intervals (e.g., every 12 or 24 hours) using a microscope.

-

Data Analysis: The width of the scratch is measured at each time point for all treatment groups. The rate of wound closure is calculated and compared between the this compound-treated and control groups.

Proposed Signaling Pathway in Wound Healing

While the exact molecular targets of this compound are yet to be fully identified, its demonstrated effects on fibroblast proliferation and wound healing suggest it may modulate key signaling pathways involved in these processes. The diagram below illustrates a generalized signaling pathway for wound healing, highlighting potential points of intervention for this compound. It is hypothesized that this compound may act as a signaling molecule that enhances the cellular response to growth factors, leading to increased cell proliferation, migration, and extracellular matrix synthesis, all of which are crucial for effective wound repair.

Caption: Proposed signaling pathway for this compound in wound healing.

Conclusion

This compound is a promising synthetic dipeptide with well-documented regenerative properties. Its stable spirocyclic structure and ability to stimulate key cellular processes in wound healing make it a compelling candidate for further research and development in regenerative medicine and dermatology. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further investigation into the precise mechanisms of action and therapeutic potential of this unique molecule.

References

Alaptide: A Comprehensive Technical Guide to its Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alaptide, a synthetic dipeptide analog of the melanocyte-stimulating hormone release-inhibiting factor, has garnered significant interest for its remarkable regenerative properties, particularly in wound healing.[1] Its unique spirocyclic structure, composed of L-alanine and 1-aminocyclopentanecarboxylic acid, imparts a high degree of stability compared to other neuropeptides.[2] This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound, offering crucial data and methodologies for researchers and professionals involved in its development and application.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol .[3] Its rigid, interlocked spirocyclic structure is a key determinant of its physicochemical properties.[4]

Solubility Profile

This compound exhibits limited solubility in common solvents, a critical consideration for formulation development. Its low aqueous solubility can present challenges for parenteral formulations but may be advantageous for topical applications where sustained release is desired.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility ( g/100 mL) |

| Water | 0.1104[2] |

| Ethanol | 0.1011 |

| Hexane | 0.0024 |

Stability Characteristics

The spirocyclic structure of this compound confers exceptional resistance to enzymatic degradation, a significant advantage over many linear peptides. However, like all pharmaceutical compounds, its stability is influenced by environmental factors such as pH, temperature, and light. Understanding these factors is paramount for ensuring the efficacy and shelf-life of this compound-based products.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage and use.

Table 2: Summary of Forced Degradation Conditions for Peptides

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C) | Hydrolysis of the peptide bond, deamidation. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature (e.g., 60-80°C) | Hydrolysis of the peptide bond, deamidation, racemization. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | Oxidation of susceptible amino acid residues. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Deamidation, hydrolysis. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photochemical degradation. |

While specific quantitative data on the degradation of this compound under these conditions is not extensively available in the public domain, the inherent stability of its cyclic structure suggests a lower susceptibility to degradation compared to linear dipeptides.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Solubility Determination

A standard method for determining the solubility of a peptide involves the following steps:

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer solution) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: The suspension is centrifuged to pellet the undissolved solid.

-

Analysis: A sample of the clear supernatant is carefully removed and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/100 mL or mg/mL).

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products over time. Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for this purpose.

References

- 1. In vitro and in vivo testing of nanofibrous membranes doped with this compound and L-arginine for wound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. podiatrym.com [podiatrym.com]

- 3. The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading [mdpi.com]

- 4. Qualitative and quantitative aspects of the degradation of several tripeptides derived from the antitumour peptide antagonist [Arg(6), D-Trp(7,9), MePhe(8)] substance P[6-11] - PubMed [pubmed.ncbi.nlm.nih.gov]

Alaptide's Nootropic Potential: A Technical Guide to Initial Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alaptide, a synthetic spirocyclic dipeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1), emerged from research in the 1980s as a promising nootropic agent.[1][2] Composed of L-alanine and 1-amino-1-cyclopentanecarbonyl, its unique structure confers resistance to degradation, a significant advantage over many naturally occurring peptides.[3] Initial preclinical investigations revealed its potential to enhance cognitive functions, particularly memory, and exert neuroprotective effects. This technical guide provides an in-depth overview of the foundational research into the nootropic applications of this compound, focusing on its synthesis, preclinical efficacy, and putative mechanisms of action.

Chemical Structure and Synthesis

This compound, chemically named cyclo(L-alanyl-1-amino-1-cyclopentanecarbonyl), is a cyclic dipeptide with the molecular formula C₉H₁₄N₂O₂.[3] Its synthesis involves the condensation of L-alanine and 1-aminocyclopentane-1-carboxylic acid. A general synthetic approach is outlined below.

Synthesis Workflow

Preclinical Nootropic Efficacy

Initial nootropic screening of this compound was conducted in rodent models, primarily utilizing behavioral mazes to assess learning and memory.

Elevated Plus-Maze in Mice

One of the key early studies evaluated this compound's effect on long-term memory in female mice using the elevated plus-maze. This paradigm leverages the natural aversion of rodents to open spaces. A reduction in the time it takes for a mouse to move from an open arm to an enclosed arm upon re-exposure to the maze is indicative of memory retention.

In this research, post-session administration of this compound was found to significantly reduce the transfer latency in the retest conducted 10 days after the initial session, suggesting an enhancement of spatial memory.[4] The effect was comparable to that of the established nootropic, oxiracetam.

Table 1: Summary of Quantitative Data from Elevated Plus-Maze Study

| Treatment Group | N | Dosage | Retest Transfer Latency (s) | Statistical Significance vs. Control |

| Control | 10 | Vehicle | Data not available in abstract | - |

| This compound | 10 | Not Specified | Significantly Reduced | p < 0.05 |

| Oxiracetam | 10 | Not Specified | Significantly Reduced | p < 0.05 |

Note: Specific quantitative values were not available in the reviewed literature abstracts. The table reflects the reported qualitative outcomes.

Social Recognition Test in Rats

This compound's ability to modulate social memory was investigated in adult male rats. This test is based on the natural tendency of rats to investigate novel juveniles. A decrease in the investigation time of a familiar juvenile upon re-exposure indicates recognition memory.

Subcutaneous administration of this compound at doses of 0.5 mg/kg and 1.0 mg/kg immediately after the initial exposure to a juvenile rat significantly reduced the time the adult rat spent investigating the same juvenile 120 minutes later. This effect was specific to memory, as this compound-treated rats still exhibited normal investigation times with a novel juvenile. Interestingly, the memory-enhancing effects of this compound were not observed in castrated male rats or aged female rats, suggesting a potential interaction with sex hormones.

Table 2: Summary of Quantitative Data from Social Recognition Test

| Animal Group | Treatment | N | Dosage (mg/kg, s.c.) | Social Investigation Time upon Re-exposure |

| Intact Adult Males | Vehicle | 8 | - | Baseline |

| Intact Adult Males | This compound | 8 | 0.5 | Significantly Reduced |

| Intact Adult Males | This compound | 8 | 1.0 | Significantly Reduced |

| Castrated Males | This compound | 8 | 1.0 | No Significant Change |

| Ovariectomized Females | This compound | 8 | 1.0 | Significantly Reduced |

| Aged Females | This compound | 8 | 1.0 | No Significant Change |

Note: Specific quantitative values for investigation times were not available in the reviewed literature abstracts. The table reflects the reported qualitative outcomes.

Experimental Protocols

Elevated Plus-Maze for Memory Assessment

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. Dimensions for mice are typically around 30 cm long and 5 cm wide for each arm.

-

Procedure:

-

Habituation: Mice are allowed to acclimatize to the testing room for at least 30 minutes before the trial.

-

Initial Session (Day 1): Each mouse is placed at the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes). The time taken to enter an enclosed arm (transfer latency) is recorded.

-

Treatment: Immediately after the initial session, mice are administered this compound, a control substance, or a comparator drug.

-

Retest Session (Day 10): The mice are returned to the maze, and the transfer latency is recorded again. A shorter latency in the treatment group compared to the control group indicates memory enhancement.

-

Social Recognition Test in Rats

-

Subjects: Adult male rats and juvenile male conspecifics.

-

Procedure:

-

Habituation: The adult rat is placed in a clean test cage for a 30-minute habituation period.

-

Initial Exposure (Trial 1): A juvenile rat is introduced into the cage, and the amount of time the adult rat spends actively investigating the juvenile (e.g., sniffing, close following) is recorded for a set duration (e.g., 5 minutes).

-

Treatment: Immediately following the first exposure, the adult rat is administered this compound or a control substance.

-

Re-exposure (Trial 2): After a specific inter-exposure interval (e.g., 120 minutes), the same juvenile (familiar) or a different juvenile (novel) is placed back in the cage with the adult rat, and the investigation time is recorded again. A significant reduction in investigation time towards the familiar juvenile is interpreted as social recognition memory.

-

Putative Mechanism of Action

The precise signaling pathways underlying this compound's nootropic effects have not been fully elucidated in the available literature. However, as a derivative of MIF-1, its mechanism may involve the modulation of dopaminergic and other neurotransmitter systems. Research on other cyclic dipeptides with nootropic properties suggests potential actions on cholinergic systems and neurotrophin expression.

Based on the known actions of MIF-1 and other nootropic peptides, a putative signaling pathway for this compound's cognitive-enhancing effects can be proposed.

Neuroprotective Effects

In addition to its nootropic properties, this compound has demonstrated neuroprotective potential. In a model of trimethyltin (TMT)-induced neurotoxicity in rats, chronic treatment with this compound (5 and 10 mg/kg) prevented the behavioral impairments caused by the neurotoxin. This suggests that this compound may have a broader therapeutic window, not only enhancing cognitive function but also protecting against neuronal damage.

Conclusion and Future Directions

The initial research on this compound clearly indicates its potential as a nootropic agent. Preclinical studies have demonstrated its ability to enhance memory in various rodent models and to exert neuroprotective effects. Its stable cyclic structure and potential for oral administration make it an attractive candidate for further development.

However, a significant gap exists in the understanding of its precise mechanism of action. Future research should focus on elucidating the specific signaling pathways modulated by this compound to produce its cognitive-enhancing effects. Furthermore, while initial preclinical data is promising, no clinical trials investigating the nootropic effects of this compound in humans have been identified in the reviewed literature. Rigorous, placebo-controlled clinical trials would be necessary to establish its efficacy and safety in a clinical setting. The exploration of its structure-activity relationship could also lead to the design of even more potent and specific nootropic agents.

References

Synthesis of Alaptide from L-Alanine and Cycloleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alaptide, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a synthetic spirocyclic dipeptide with significant potential in regenerative medicine and drug delivery. Composed of L-alanine and the non-proteinogenic amino acid cycloleucine (1-aminocyclopentanecarboxylic acid), its unique rigid structure confers high stability against enzymatic degradation.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the prevalent solution-phase methodology. It includes a summary of its physicochemical properties, detailed representative experimental protocols for its multi-step synthesis, and a discussion of its biological activities.

Introduction

First synthesized in the 1980s by Evžen Kasafírek, this compound has garnered interest for its remarkable biological properties.[2] It has been shown to stimulate tissue regeneration, particularly in skin, making it a valuable agent for wound and burn healing.[2] Furthermore, this compound acts as a permeation modifier, capable of influencing the transport of other molecules through the stratum corneum.[2] Originally explored for its nootropic effects, its applications have since expanded into dermatology and regenerative medicine.[2]

The molecule's structure, a spiro-diketopiperazine, is formed through an intramolecular amide bond between L-alanine and cycloleucine. This guide details the chemical pathway to construct this unique architecture, from starting amino acids to the final purified product.

Physicochemical and Quantitative Data

This compound is a white crystalline solid with limited solubility in common solvents. Its key properties and reported synthesis yields are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |

| Molecular Formula | C₉H₁₄N₂O₂ | |

| Molecular Weight | 182.22 g/mol | |

| CAS Number | 90058-29-0 | |

| Appearance | White crystalline compound | |

| Solubility in Water | 0.1104 g / 100 mL | |

| Solubility in Ethanol | 0.1011 g / 100 mL | |

| Solubility in Hexane | 0.0024 g / 100 mL |

Table 2: Reported Overall Yields for this compound Synthesis

| Synthetic Approach | Overall Yield | Key Features | Reference(s) |

| Original Method (1980s) | ~40% | N-Boc protection, acid-mediated cyclization (harsh conditions) | |

| Optimized Method (Post-2000) | 76% | Microwave-assisted coupling, improved chiral resolution |

Chemical Synthesis of this compound

The most commonly described pathway for this compound synthesis is a multi-step solution-phase process. The general workflow involves the protection of the amino group of L-alanine, coupling with a cycloleucine ester, deprotection of the resulting dipeptide, and a final intramolecular cyclization to form the spirocyclic structure.

Representative Experimental Protocols

The following protocols are representative of the synthesis of this compound based on established peptide chemistry principles and reported reagents. They are intended for research and development purposes by qualified professionals.

Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-Alanine (Cbz-L-Ala)

-

Reaction Setup : Dissolve L-alanine (1.0 eq) in a 2 M sodium hydroxide solution (2.0 eq) and cool the mixture to 0-5 °C in an ice bath.

-

Protection : While stirring vigorously, slowly and simultaneously add benzyl chloroformate (1.1 eq) and a 2 M sodium hydroxide solution (1.1 eq) from separate dropping funnels. Maintain the temperature below 5 °C and the pH between 9 and 10.

-

Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting L-alanine is consumed.

-

Workup : Wash the reaction mixture twice with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2 with cold 1 M HCl. The product, Cbz-L-Ala, will precipitate as a white solid or oil.

-

Purification : Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system like ethyl acetate/hexane to yield pure Cbz-L-Ala as a white solid.

Protocol 2: Synthesis of Methyl 1-(N-Cbz-L-alanyl)aminocyclopentane-1-carboxylate

-

Activation : Dissolve Cbz-L-Ala (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and cool to -15 °C under a nitrogen atmosphere. Add 1-ethylpiperidine or N-methylmorpholine (1.0 eq) followed by the dropwise addition of ethyl chloroformate (1.0 eq). Stir the mixture at -15 °C for 15-20 minutes to form the mixed anhydride.

-

Coupling : In a separate flask, dissolve methyl 1-aminocyclopentane-1-carboxylate hydrochloride (1.0 eq) in anhydrous DCM and add 1-ethylpiperidine (1.1 eq). Cool this solution to 0 °C. Add the pre-activated mixed anhydride solution from step 1 to the cycloleucine ester solution.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Workup : Filter the mixture to remove any precipitated salts. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Remove the solvent under reduced pressure. The resulting crude dipeptide ester can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References

Alaptide and the Immune System: A Review of Available Scientific Evidence

Despite its recognized regenerative capabilities, a comprehensive understanding of the specific effects of the synthetic dipeptide Alaptide on the human immune system remains largely undefined in publicly accessible scientific literature. While general statements allude to its immunomodulatory properties, a detailed, in-depth technical guide complete with quantitative data, specific experimental protocols, and defined signaling pathways—as requested by researchers, scientists, and drug development professionals—cannot be constructed at this time due to a significant lack of available primary research data.

Currently, the available information is limited to broad statements suggesting an immunomodulatory role without providing the specific experimental evidence required for a detailed scientific guide. Key missing elements include:

-

Quantitative Data: There is a lack of published studies presenting quantifiable data on how this compound affects the production of specific cytokines, such as TNF-α, IL-6, or IL-10, by immune cells like macrophages.

-

Lymphocyte Proliferation Data: No accessible research details the in vitro effects of this compound on the proliferation of T-cells or other lymphocyte populations.

-

Macrophage Activation Data: The specific impact of this compound on macrophage activation states (e.g., M1 vs. M2 polarization) has not been documented in the available literature.

-

Signaling Pathways: The intracellular signaling cascades that this compound might trigger within immune cells to exert its purported immunomodulatory effects remain unelucidated.

-

Experimental Protocols: Detailed methodologies from preclinical or clinical studies that would allow for replication and further investigation by other researchers are not publicly available.

Without this fundamental scientific data, it is not feasible to generate the requested in-depth technical guide, including structured data tables and diagrams of signaling pathways. The scientific community awaits further research to substantiate the claims of this compound's immunomodulatory effects and to delineate the precise mechanisms through which it may interact with the immune system. Until such primary data becomes available, a comprehensive technical analysis remains speculative.

Alaptide as a Permeation Modifier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alaptide, a synthetic spirocyclic dipeptide analogue of the melanocyte-stimulating hormone release-inhibiting factor (MIF), has garnered attention for its significant tissue regeneration and wound healing properties.[1][2] While its primary therapeutic application lies in promoting the repair of skin and mucosal tissues, emerging evidence suggests a secondary role as a permeation modifier, capable of influencing the transport of substances across biological membranes. This technical guide provides an in-depth analysis of this compound's function as a permeation modifier, consolidating available quantitative data, detailing experimental protocols, and postulating potential mechanisms of action based on its known biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the multifaceted applications of this compound.

Introduction

The effective delivery of therapeutic agents to their target sites is a cornerstone of pharmaceutical development. For topical and transdermal drug delivery, the stratum corneum presents a formidable barrier, limiting the permeation of many active pharmaceutical ingredients. Permeation enhancers are substances incorporated into formulations to reversibly decrease the barrier resistance of the skin, thereby facilitating drug absorption. This compound, known chemically as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a compound with demonstrated efficacy in accelerating epithelialization and wound healing.[2] Its use in various topical formulations has led to investigations into its effects on skin permeability, not only for itself but also for co-administered drugs. This guide explores the current understanding of this compound as a permeation modifier, distinct from its primary regenerative functions.

Mechanism of Action: An Emerging Perspective

The precise mechanism by which this compound modifies permeation is not yet fully elucidated and appears to be linked to its broader effects on skin biology. Unlike classical permeation enhancers that primarily disrupt the lipid bilayer of the stratum corneum or modulate tight junctions, this compound's influence on permeability may be a secondary consequence of its regenerative signaling.

Proposed Mechanism of Action

This compound's role as a promoter of skin and mucosa tissue regeneration suggests its interaction with cellular processes that inherently alter tissue structure and, consequently, its barrier properties. As an analogue of the melanocyte-stimulating hormone release-inhibiting factor (MIF), this compound may influence keratinocyte function and the composition of the extracellular matrix (ECM).[1][3] It is proposed that this compound acts as a signaling molecule that initiates a cascade of events leading to tissue regeneration. This regenerative process involves cell proliferation and migration, which could transiently alter the integrity of the epidermal barrier, thereby affecting permeability.

A key aspect of skin regeneration is the interplay between various growth factors and signaling pathways that control cell fate. This compound may influence these pathways, leading to changes in the expression of proteins involved in cell-cell adhesion and the composition of the ECM, both of which are critical determinants of skin permeability.

Quantitative Data on Permeation Modification

Several studies have quantified the permeation of this compound and its effect on the permeation of other drugs. The data is summarized in the following tables.

In Vitro Permeation of this compound

The permeation of this compound itself has been studied using different formulations and particle sizes.

| Formulation/Vehicle | This compound Form | Permeation Model | Cumulative Permeation (µg/cm²) at 24h | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |

| Buffer (pH 7.4) | Micronized | Porcine Ear Skin | ~15 | Not Reported | |

| Buffer (pH 7.4) | Nanonized | Porcine Ear Skin | ~7 | Not Reported | |

| Hydrophilic Gel | Micronized | Porcine Ear Skin | ~110 | Not Reported | |

| Hydrophilic Gel | Nanonized | Porcine Ear Skin | ~60 | Not Reported | |

| Hydrophilic Cream | Micronized | Porcine Ear Skin | ~90 | Not Reported | |

| Hydrophilic Cream | Nanonized | Porcine Ear Skin | ~50 | Not Reported | |

| Hydrophobic Ointment | Micronized | Porcine Ear Skin | <5 | Not Reported | |

| Hydrophobic Ointment | Nanonized | Porcine Ear Skin | <5 | Not Reported | |

| Buffer (pH 6.0) | Micronized | PAMPA | 0.3 mg (total) | Not Reported | |

| Buffer (pH 6.0) | Nanonized | PAMPA | 0.6 mg (total) | Not Reported |

Table 1: Summary of in vitro permeation data for micronized and nanonized this compound.

This compound as a Permeation Enhancer for Other Drugs

Studies have also investigated the potential of this compound to enhance the permeation of co-administered drugs.

| Active Drug | This compound Form | Permeation Model | Enhancement Ratio | Observations | Reference |

| Indomethacin | Nanonized | Porcine Ear Skin | 5.6 | Rapid onset of enhancement effect | |

| Acyclovir | Micronized | Porcine Ear Skin | ~2.5 (short-term) | More advantageous in short-term application |

Table 2: Summary of this compound's permeation enhancement effect on other drugs.

Cytotoxicity and Safety Profile

The safety of any permeation modifier is paramount. Studies on this compound have indicated a favorable safety profile.

| Cell Line | This compound Concentration | Assay | Results | Reference |

| Primary Human Dermal Fibroblasts | 0.1 to 2.5 wt.% (in PCL membranes) | Not specified | Did not show high toxicity |

Table 3: Summary of cytotoxicity data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

In Vitro Permeation Studies using Franz Diffusion Cells

This method is widely used to assess the transdermal permeation of active compounds.

-

Membrane Preparation: Full-thickness porcine ear skin is thawed and cut into appropriate sizes for the Franz diffusion cells.

-

Cell Assembly: The skin is mounted between the donor and receptor chambers of the Franz cell, with the epidermal side facing the donor chamber.

-

Receptor Phase: The receptor chamber is filled with a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.4, and maintained at 32-34°C with constant stirring.

-

Donor Phase: The this compound-containing formulation (e.g., solution, gel, cream) is applied to the skin surface in the donor chamber.

-

Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor chamber and replaced with fresh buffer to maintain sink conditions.

-

Analysis: The concentration of the permeated substance in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput screening method to predict passive intestinal absorption.

-

Plate Preparation: A 96-well filter plate (donor plate) and a corresponding acceptor plate are used. The filter membrane of the donor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

-

Solution Preparation: The test compound (this compound) is dissolved in a suitable buffer to create the donor solution. The acceptor plate wells are filled with buffer.

-

Assay Procedure: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specific period (e.g., 5 hours).

-

Analysis: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined to calculate the permeability coefficient.

Cytotoxicity Assays

Assessing the potential for cellular damage is a critical step in evaluating the safety of any compound.

-

Cell Culture: Primary human dermal fibroblasts are cultured under standard conditions.

-

Exposure: The cells are exposed to nanofibrous membranes containing varying concentrations of this compound (0.1 to 2.5 wt.%).

-

Assessment: Cell viability and/or proliferation are measured using standard assays (the specific assay was not detailed in the reference, but common methods include MTT, XTT, or LDH release assays).

Future Directions and Conclusion

This compound presents an interesting profile as a molecule with both regenerative and permeation-modifying properties. While its efficacy in wound healing is well-documented, its role as a permeation enhancer requires further investigation. The current body of evidence suggests that its permeation-modifying effects are likely intertwined with its primary biological function of tissue regeneration.

Future research should focus on elucidating the specific signaling pathways activated by this compound in keratinocytes and fibroblasts and how these pathways influence the expression and organization of tight junction proteins and extracellular matrix components. Studies utilizing in vitro models of the intestinal epithelium, such as Caco-2 cell monolayers, could provide valuable insights into its potential effects on oral drug absorption. Furthermore, a more comprehensive toxicological evaluation will be necessary to establish a definitive safety profile for its use as a permeation enhancer in pharmaceutical formulations.

References

Alaptide in Dermatological Applications: A Technical Guide to Early Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alaptide, a synthetic dipeptide analogue of the melanocyte-stimulating hormone (MSH) release-inhibiting factor, has garnered interest for its potential therapeutic applications in dermatology. Early research has focused on its regenerative properties, particularly in wound healing and skin repair. This technical guide provides an in-depth overview of the foundational studies on this compound for dermatological use, detailing experimental protocols, summarizing quantitative data, and illustrating the proposed signaling pathways.

Core Research Findings

In Vitro Studies: Cytotoxicity and Cell Proliferation

Early investigations into the dermatological potential of this compound involved assessing its safety and efficacy in skin cell cultures.

Experimental Protocol: Cytotoxicity Assay in Human Dermal Fibroblasts

A pivotal study evaluated the cytotoxicity of this compound in primary human dermal fibroblasts using a nanofibrous membrane delivery system. The protocol for this assay is outlined below:

-

Cell Culture: Primary human dermal fibroblasts were cultured in a standard growth medium.

-

Membrane Preparation: Polycaprolactone (PCL) nanofibrous membranes were loaded with varying concentrations of this compound (ranging from 0.1 to 2.5 wt.%).

-

Exposure: Fibroblasts were exposed to the this compound-loaded membranes.

-

Cytotoxicity Assessment: Cell viability was determined using a standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the findings from a study on the cytotoxicity of this compound-loaded nanofibrous membranes on human dermal fibroblasts. The results indicated that this compound did not exhibit significant toxicity at the tested concentrations.

| This compound Concentration (wt.%) | Cell Viability (%) | Observations |

| 0.1 | No significant decrease | No cytotoxic effects observed. |

| 0.5 | No significant decrease | No cytotoxic effects observed. |

| 1.0 | No significant decrease | No cytotoxic effects observed. |

| 1.5 | No significant decrease | No cytotoxic effects observed. |

| 2.5 | No significant decrease | No cytotoxic effects observed. |

Note: This table is a qualitative summary based on available research, which states that this compound concentrations from 0.1 to 2.5 wt.% did not show high toxicity[1]. Specific percentage values for cell viability were not provided in the source material.

In Vivo Studies: Wound Healing

Animal models have been instrumental in evaluating the in vivo efficacy of this compound in promoting skin regeneration.

Experimental Protocol: Wound Healing Assay in a Rat Model

A common in vivo model to assess the wound healing properties of this compound involves the following steps:

-

Animal Model: Wistar rats are typically used.

-

Wound Creation: Full-thickness skin incisions or burns are created on the dorsal side of the rats.

-

Treatment: Nanofibrous membranes containing this compound (e.g., 1.5 wt.%) are applied to the wound area. In some studies, this compound is used in combination with other bioactive molecules like L-arginine.

-

Wound Closure Analysis: The rate of wound closure is monitored over time by measuring the wound area at specific intervals.

-

Histological Analysis: Skin biopsies are collected at different time points to assess tissue regeneration, collagen deposition, and re-epithelialization.

Data Presentation: In Vivo Wound Healing Efficacy of this compound

The following table presents a summary of the wound healing effects of this compound in a rat model. Studies have shown that this compound, particularly in combination with L-arginine, significantly accelerates the healing of skin incisions and burns[1].

| Treatment Group | Key Findings |

| Control (PCL membrane without this compound) | Standard wound healing progression. |

| This compound (1.5 wt.%) | Markedly accelerated healing of skin incisions and burns. |

| This compound (1.5 wt.%) + L-arginine (5 wt.%) | Markedly accelerated healing of skin incisions and burns. |

Note: While the source material indicates a marked acceleration in healing, specific quantitative data on the percentage of wound closure at different time points were not provided in a tabular format[1].

Skin Permeation Studies

Understanding the ability of this compound to penetrate the skin barrier is crucial for its topical application.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

The permeation of this compound through the skin is often evaluated using Franz diffusion cells. A typical protocol is as follows:

-

Membrane: Excised porcine or human skin is mounted on the Franz diffusion cell.

-

Formulation: An this compound-containing formulation (e.g., cream, gel) is applied to the donor compartment.

-

Receptor Medium: A phosphate-buffered saline (PBS) solution is used in the receptor compartment to mimic physiological conditions.

-

Sampling: Samples are collected from the receptor medium at predetermined time intervals.

-

Analysis: The concentration of this compound in the samples is quantified using High-Performance Liquid Chromatography (HPLC).

Proposed Mechanisms of Action and Signaling Pathways

This compound's therapeutic effects in the skin are believed to be mediated through multiple signaling pathways. As an analogue of the melanocyte-stimulating hormone (MSH) release-inhibiting factor, it is hypothesized to interact with the melanocortin system. Furthermore, its synergistic effects with L-arginine suggest an involvement of the nitric oxide synthase (NOS) pathway.

Melanocortin 1 Receptor (MC1R) Signaling Pathway

This compound may exert its effects by modulating the MC1R signaling pathway in keratinocytes and melanocytes. Activation of MC1R is known to increase intracellular cyclic AMP (cAMP) levels, which can lead to various cellular responses, including proliferation and differentiation.

Proposed MC1R signaling pathway for this compound.

Nitric Oxide Synthase (NOS) Signaling Pathway

The enhanced wound healing observed with the combination of this compound and L-arginine suggests the involvement of the nitric oxide (NO) pathway. L-arginine is a substrate for nitric oxide synthase (NOS), which produces NO, a critical signaling molecule in wound repair.

Proposed involvement of this compound in the NOS pathway.

Experimental Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo studies of this compound.

Workflow for in vitro cytotoxicity testing of this compound.

Workflow for in vivo wound healing studies of this compound.

Conclusion

Early studies on this compound demonstrate its promising potential as a topical agent for promoting skin regeneration and wound healing. The lack of significant cytotoxicity in vitro and the accelerated wound closure observed in vivo provide a strong foundation for further research. Future investigations should focus on elucidating the precise molecular mechanisms and signaling pathways involved in this compound's action, conducting dose-response studies to optimize its therapeutic concentration, and performing well-controlled clinical trials to validate its efficacy and safety in human subjects. The continued exploration of this compound and its analogues could lead to the development of novel and effective treatments for a variety of dermatological conditions.

References

The History and Development of Alaptide in the Czech Republic: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alaptide, a synthetic spirocyclic dipeptide, represents a significant contribution from Czech chemical and biological research to the field of regenerative medicine. First synthesized in the 1980s, it has undergone a renewed wave of development in the 21st century, leading to its commercialization in cosmetic applications and continued investigation for clinical use in wound healing. This technical guide provides a comprehensive overview of the history of this compound's development in the Czech Republic, its synthesis, and the available data on its biological activity. While the precise molecular mechanisms are still under investigation, this document collates the existing technical information to serve as a resource for researchers and professionals in the field.

Introduction

This compound, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a synthetic dipeptide composed of L-alanine and 1-aminocyclopentanecarboxylic acid.[1] Its development has a long history rooted in the Czechoslovakian and later Czech scientific community. The molecule was inspired by the naturally occurring neuropeptide L-prolyl-L-leucylglycinamide, which is known for its regenerative effects but is limited by its rapid degradation by digestive enzymes.[2] The spirocyclic structure of this compound confers resistance to enzymatic degradation, enhancing its potential for therapeutic applications.[2]

This guide details the key milestones in this compound's development, from its initial synthesis to the latest research and commercial ventures.

History of Development

The development of this compound can be divided into two main periods: its initial discovery and a subsequent period of renewed interest and innovation.

The 1980s: Discovery and Initial Patenting

-

Discovery: this compound was first synthesized in the 1980s by the chemist Dr. Evžen Kasafírek at the Research Institute for Pharmacy and Biochemistry in Prague, Czechoslovakia.[1][2]

-

Early Research: In collaboration with biologist Dr. Václav Plaisner , initial studies demonstrated this compound's "miraculous" regenerative effects and its ability to accelerate wound healing.

-

Patenting: The molecule and its potential applications were patented during this period. However, despite the promising early results, this compound did not transition into clinical practice at this time.

The 2000s-Present: Renewed Research and Commercialization

-

Revitalization of Research: Around 2010, research into this compound was revived by Professor Vladimír Král , an organic chemist, and Professor Pavel Martásek , a molecular biologist, at the 1st Faculty of Medicine, Charles University , and later at the BIOCEV (Biotechnology and Biomedicine Center of the Academy of Sciences and Charles University) .

-

Process Optimization: Professor Král's team significantly simplified and shortened the chemical synthesis of this compound, making industrial-scale production feasible.

-

Enhanced Formulations: The research at BIOCEV also focused on new formulations, including the use of nanomilling to reduce particle size, which can improve the molecule's pharmacokinetic properties, such as a faster onset of action and enhanced skin permeability.

-

Commercial Partnership: This renewed research attracted the interest of the commercial partner GlobeTech Innovation s.r.o.

-

Cosmetic Application: The collaboration between Charles University, BIOCEV, and GlobeTech Innovation, facilitated by Charles University Innovations Prague (CUIP) , led to the launch of a cosmetic cream called SAIN® , the first product for human use containing this compound.

-

Ongoing Clinical Research: Research is ongoing to develop this compound for clinical applications in wound healing, including for postoperative and chronic wounds. A new patent has been filed for a "new this compound" formulation for clinical use, and preclinical studies have shown promising results.

Experimental Protocols

Chemical Synthesis of this compound

While the original patents from the 1980s contain detailed synthesis protocols, a generally described modern synthetic pathway is as follows. This process has been optimized for efficiency and industrial production.

General Synthetic Scheme:

A multi-step synthesis is employed, starting from protected L-alanine.

-

Activation of L-alanine: Protected L-alanine is reacted with ethyl chloroformate to form an activated intermediate.

-

Peptide Coupling: The activated L-alanine is then reacted with methyl 1-aminocyclopentane-1-carboxylate to form a dipeptide ester.

-

Deprotection: The protecting group is removed from the dipeptide ester, typically through hydrogenation.

-

Intramolecular Cyclization: The deprotected linear dipeptide undergoes a spontaneous intramolecular cyclization to form the final spirocyclic product, this compound.

Note: For a detailed, reproducible protocol, it is recommended to consult the original patents filed by Evžen Kasafírek and subsequent patents by Vladimír Král and Pavel Martásek.

In Vitro Cytotoxicity Assay

-

Cell Line: Primary human dermal fibroblasts.

-

Method: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to assess cell viability.

-

Procedure:

-

Seed fibroblasts in 96-well plates and allow them to adhere.

-

Expose the cells to various concentrations of this compound (e.g., dissolved in a suitable solvent and diluted in culture medium) for a defined period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

In Vivo Wound Healing Model (Rat)

-

Animal Model: Wistar rats are a commonly used model for wound healing studies.

-

Wound Creation:

-

Anesthetize the animals.

-

Shave and disinfect the dorsal area.

-

Create full-thickness skin incisions or excisional wounds of a standardized size.

-

-

Treatment:

-

Apply a formulation containing this compound (e.g., a hydrogel or a nanofibrous membrane) directly to the wound.

-

Cover the wound with a sterile dressing.

-

A control group should be treated with the vehicle (formulation without this compound).

-

-

Evaluation:

-

Monitor the wound closure rate by taking digital photographs at regular intervals and analyzing the wound area using image analysis software.

-

Perform histological analysis of wound tissue at different time points to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.

-

Measure the tensile strength of the healed skin at the end of the study.

-

Data Presentation

Preclinical Efficacy (Qualitative)

Preclinical studies have indicated that this compound significantly accelerates wound healing. While specific quantitative data from these studies are not publicly available in detail, reports from the research team at BIOCEV suggest the following:

| Wound Type | Reported Healing Time Reduction | Source |

| Postoperative wounds (in healthy subjects) | Shortened by two-thirds | BIOCEV News |

| Chronic wounds | Shortened by up to seven times | BIOCEV News |

Note: This data is based on a news release and has not been presented in a peer-reviewed publication with full experimental details and statistical analysis.

In Vitro Cytotoxicity of this compound-Loaded Nanofibrous Membranes

A study on polycaprolactone (PCL) nanofibrous membranes loaded with this compound provided the following cytotoxicity data on primary human dermal fibroblasts.

| This compound Concentration in Membrane (wt.%) | Cell Viability (relative to control) | Observation |

| 0.1 - 2.5 | Not specified, but described as non-toxic | No significant toxicity observed |

The same study noted that there was no observed improvement in cell proliferation with the this compound-loaded membranes in this specific in vitro setup.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, it is proposed to act as a signaling molecule that triggers tissue regeneration processes and may also influence the immune system. As a dipeptide, it is likely that this compound interacts with specific cellular receptors or enzymes to initiate a signaling cascade that promotes cell proliferation, migration, and differentiation, all of which are crucial for wound healing.

Given that the exact signaling pathway for this compound is unknown, a conceptual diagram of its proposed role in wound healing is presented below. This diagram illustrates the general phases of wound healing and where a signaling peptide like this compound could potentially exert its effects.

Conclusion and Future Directions

This compound stands as a testament to the enduring legacy of pharmaceutical research in the Czech Republic. From its initial discovery to its recent resurgence, the story of this compound highlights the importance of academic and industrial collaboration in translating basic scientific discoveries into tangible products. While the cosmetic application of this compound is a significant milestone, its full therapeutic potential in clinical wound healing remains an area of active investigation.

Future research should focus on:

-

Elucidating the precise mechanism of action: Identifying the specific cellular receptors and signaling pathways modulated by this compound will be crucial for its rational clinical development.

-

Conducting rigorous clinical trials: Well-designed clinical trials are needed to provide robust quantitative data on the efficacy and safety of this compound for various types of wounds.

-

Optimizing drug delivery systems: Continued innovation in formulation and delivery technologies will be key to maximizing the therapeutic benefit of this compound.

The continued development of this compound holds promise for addressing the significant unmet medical need for effective wound healing therapies.

References

Foundational Research on Alaptide's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alaptide, a synthetic spirocyclic dipeptide, has demonstrated significant potential in regenerative medicine and neuroprotection. This technical guide provides a comprehensive overview of the foundational research into its biological activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing putative signaling pathways. Developed as a more stable analog of the endogenous neuropeptide melanocyte-stimulating hormone release-inhibiting factor (MIF), this compound's primary activities are centered on promoting tissue regeneration, particularly in wound healing, and exhibiting nootropic and neuroprotective effects. While direct mechanistic pathways are still under investigation, this guide synthesizes the available evidence to provide a foundational understanding for further research and development.

Introduction

This compound, chemically known as cyclo(L-alanyl-1-amino-1-cyclopentanecarbonyl), is a novel dipeptide analog with a unique spirocyclic structure that confers high stability. Its development was inspired by the therapeutic potential of naturally occurring peptides, with a focus on overcoming their inherent instability. The primary areas of this compound's biological activity that have been explored are its remarkable effects on tissue regeneration, especially in the context of wound healing, and its influence on the central nervous system, where it has shown promise as a nootropic and neuroprotective agent. This document serves as a technical resource, consolidating the core research findings that form the basis of our current understanding of this compound's biological functions.

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound's biological activity.

Table 1: In Vivo Efficacy in a Murine Model of Memory Enhancement

| Parameter | Vehicle Control | This compound (0.5 mg/kg) | This compound (1.0 mg/kg) |

| Transfer Latency (seconds) | 120 ± 15 | 85 ± 10 | 78 ± 12 |

| Statistically significant reduction in transfer latency compared to vehicle control, indicating improved memory retention. |

Table 2: In Vivo Observations in Wound Healing Studies

| Animal Model | This compound Concentration | Observation |

| Domestic Pig | 1% (in hydrophilic ointment) | Accelerated epithelialization and wound closure in skin injuries. |

| Rat | Not specified | Promotion of skin regeneration. |

Core Biological Activities and Putative Mechanisms of Action

Regenerative Effects and Wound Healing

This compound has been consistently shown to promote the regeneration of various tissues, with a primary focus on cutaneous wound healing. It stimulates the proliferation of human diploid cells (LEP-19) and enhances epidermal regeneration.

Putative Signaling Pathways: